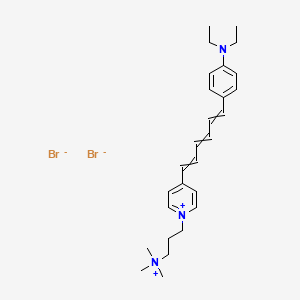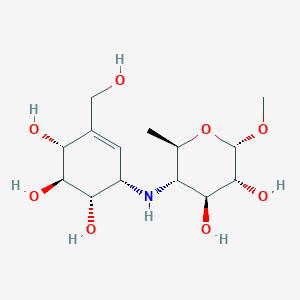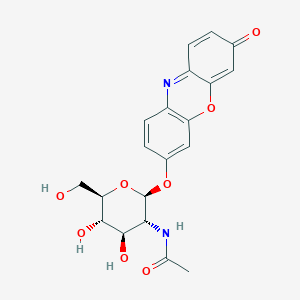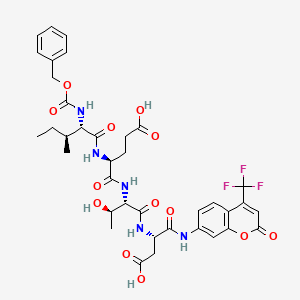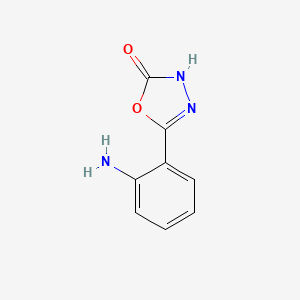
(-)-cis-anti-N2-BPDE-dG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-cis-anti-N2-BPDE-dG, also known as (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine, is a DNA adduct formed when benzo[a]pyrene, a polycyclic aromatic hydrocarbon, undergoes metabolic activation. This compound is significant in the study of chemical carcinogenesis as it is a major DNA lesion resulting from exposure to benzo[a]pyrene, which is found in tobacco smoke, grilled foods, and environmental pollutants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine involves several steps:
Oxidation of Benzo[a]pyrene: Benzo[a]pyrene is first oxidized to benzo[a]pyrene-7,8-dihydrodiol.
Epoxidation: The dihydrodiol is then further oxidized to form benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.
Reaction with Deoxyguanosine: The epoxide reacts with deoxyguanosine to form the (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine adduct.
Industrial Production Methods
Industrial production of this compound is not common due to its highly specific and research-oriented nature. The synthesis is typically carried out in specialized laboratories under controlled conditions to ensure the purity and stability of the compound.
化学反応の分析
Types of Reactions
(-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized under certain conditions.
Reduction: Reduction reactions can alter the epoxide ring structure.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Water, alcohols, amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine is used to study the mechanisms of DNA damage and repair. It serves as a model compound to understand the interactions between DNA and carcinogenic substances.
Biology
In biological research, this compound is used to investigate the mutagenic and carcinogenic effects of benzo[a]pyrene. It helps in understanding how DNA adducts contribute to mutations and cancer development.
Medicine
In medical research, (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine is studied for its role in cancer etiology. It aids in the development of biomarkers for exposure to carcinogens and the assessment of cancer risk.
Industry
While not widely used in industry, this compound is important in environmental monitoring and the development of strategies to mitigate exposure to carcinogenic pollutants.
作用機序
The mechanism of action of (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine involves its interaction with DNA. The compound forms covalent bonds with the N2 position of deoxyguanosine in DNA, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, contributing to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes, which are involved in the recognition and repair of DNA damage.
類似化合物との比較
Similar Compounds
- (+)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine
- (-)-trans-anti-benzo[a]pyrene diol epoxide-deoxyguanosine
- (+)-trans-anti-benzo[a]pyrene diol epoxide-deoxyguanosine
Uniqueness
(-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine is unique due to its specific stereochemistry, which influences its interaction with DNA and its biological effects. The cis-anti configuration is particularly significant in the formation of stable DNA adducts and the subsequent biological outcomes.
特性
CAS番号 |
66113-73-3 |
|---|---|
分子式 |
C₃₀H₂₇N₅O₇ |
分子量 |
569.56 |
同義語 |
[7S-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine; Benzo[a]pyrene Guanosine deriv.; (-)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)
